4-iodo-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Iodo-1H-pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 33515-62-7 . It has a molecular weight of 221 and is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 4-Iodo-1H-pyrrole-2-carbaldehyde is C5H4INO . It has an average mass of 220.996 Da and a monoisotopic mass of 220.933746 Da .Physical And Chemical Properties Analysis
4-Iodo-1H-pyrrole-2-carbaldehyde has a density of 2.2±0.1 g/cm3 . It has a boiling point of 319.3±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.1±3.0 kJ/mol . Its flash point is 146.9±23.7 °C . The index of refraction is 1.726 . It has a molar refractivity of 40.3±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Chemical Transformations
Tandem Ring-Contraction/Regioselective C-H Iodination
A study by Tang et al. (2023) describes a method for the synthesis of 4-iodopyrrole-2-carbaldehydes from pyridinium salts. This process involves a cascade construction and selective C4 position iodination, using sodium iodide as an iodine source, demonstrating a step-efficient approach for enriching the pyrroles library (Tang et al., 2023).
Synthesis of Thienyl Analogue of Undecylprodigiosin
D’Auria et al. (1999) reported the synthesis of a thienyl analogue of undecylprodigiosin, an immunosuppressive drug, using 4-iodo-5-(2-thienyl)pyrrole-2-carbaldehyde (D’Auria et al., 1999).
Supramolecular Chemistry and Magnetism
- Single Molecule Magnets: Giannopoulos et al. (2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This compound exhibits single-molecule magnetic behavior, marking its significance in the field of supramolecular chemistry and magnetism (Giannopoulos et al., 2014).
Pharmaceutical and Medicinal Chemistry
- Anticancer Drug Intermediates: Wang et al. (2017) developed a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate for small molecule anticancer drugs (Wang et al., 2017).
Molecular and Structural Chemistry
Intramolecular Hydrogen Bonding Effects
Afonin et al. (2009) studied the intramolecular hydrogen bonding effects in configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, revealing insights into molecular structures and interactions (Afonin et al., 2009).
Anion Binding Properties
Deliomeroglu et al. (2014) synthesized tetrakis(1H-pyrrole-2-carbaldehyde) receptors with tunable anion binding properties for dihydrogenphosphate and pyrophosphate anions. This demonstrates the compound's relevance in molecular recognition and sensing applications (Deliomeroglu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJSULNKPFTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405419 | |
Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
33515-62-7 | |
Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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